molecular formula C17H19N5O3 B3731082 4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B3731082
M. Wt: 341.4 g/mol
InChI Key: BVTQDWVXVBOPAS-UHFFFAOYSA-N
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Description

4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of triazine derivatives These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a [4+2] cycloaddition reaction involving appropriate precursors.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via nucleophilic substitution reactions.

    Incorporation of the Morpholine Ring: The morpholine ring is often introduced through nucleophilic displacement reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The triazine ring can undergo reduction under specific conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced triazine compounds, and substituted morpholine derivatives.

Scientific Research Applications

4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, including UV-absorbers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as topoisomerases and kinases.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and DNA repair.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-diamino-1,3,5-triazine-2-carbohydrazides
  • Hydroxyphenyl-s-triazines
  • Tris-biphenyl-triazine

Uniqueness

4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and hydroxyphenyl group differentiate it from other triazine derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-11-9-14(24)22-15(12-3-2-4-13(23)10-12)19-16(20-17(22)18-11)21-5-7-25-8-6-21/h2-4,9-10,15,23H,5-8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTQDWVXVBOPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)N3CCOCC3)C4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Reactant of Route 2
4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Reactant of Route 3
Reactant of Route 3
4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Reactant of Route 4
4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Reactant of Route 5
4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Reactant of Route 6
Reactant of Route 6
4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

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